3-(Bromomethyl)-5-chloropyridine

Descripción general

Descripción

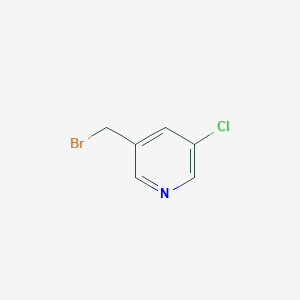

3-(Bromomethyl)-5-chloropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromomethyl group at the third position and a chlorine atom at the fifth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-chloropyridine typically involves the bromination of 5-chloropyridine-3-carboxaldehyde. One common method includes the use of hydrobromic acid and xylene under reflux conditions. The reaction proceeds with the formation of the bromomethyl group at the third position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(Bromomethyl)-5-chloropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromomethyl group.

Oxidation: Pyridine N-oxides.

Reduction: 3-Methyl-5-chloropyridine.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(Bromomethyl)-5-chloropyridine serves as a critical building block in synthesizing more complex organic molecules. It is particularly valuable in creating pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions.

| Reaction Type | Reagents | Products |

|---|---|---|

| Nucleophilic Substitution | Amines, thiols, alkoxides | Substituted pyridines |

| Oxidation | Hydrogen peroxide, peracids | Pyridine N-oxides |

| Reduction | Lithium aluminum hydride | 3-Methyl-5-chloropyridine |

Medicinal Chemistry

Research indicates that this compound is being investigated for its potential therapeutic properties. It has been identified as a precursor in synthesizing enzyme inhibitors and bioactive molecules.

- Antimicrobial Activity: Several derivatives have shown promising results against various pathogens.

- Anticancer Properties: The compound's structure allows it to interact effectively with biological targets, making it a candidate for further studies aimed at drug development.

Agrochemical Development

The compound is also explored for its applications in agrochemicals. Its ability to modify biological pathways makes it suitable for developing herbicides and pesticides.

Case Study 1: Antimicrobial Agents

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antimicrobial efficacy. The results indicated that certain modifications enhanced activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Enzyme Inhibition

In another research article, scientists synthesized various derivatives of this compound to assess their inhibitory effects on specific enzymes involved in cancer metabolism. The findings revealed that some derivatives exhibited significant inhibition, highlighting their potential as anticancer agents.

Mecanismo De Acción

The mechanism of action of 3-(Bromomethyl)-5-chloropyridine involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various biological targets. The bromomethyl group is particularly reactive, enabling the compound to modify proteins, nucleic acids, and other biomolecules. This reactivity is harnessed in the design of enzyme inhibitors and other bioactive compounds.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Bromomethyl)-5-methylpyridine

- 3-(Bromomethyl)-5-fluoropyridine

- 3-(Bromomethyl)-5-iodopyridine

Uniqueness

3-(Bromomethyl)-5-chloropyridine is unique due to the presence of both bromomethyl and chlorine substituents on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis. The chlorine atom enhances the compound’s electrophilicity, while the bromomethyl group provides a reactive site for further functionalization.

Actividad Biológica

3-(Bromomethyl)-5-chloropyridine, with the molecular formula C₆H₅BrClN and a molecular weight of 206.47 g/mol, is a heterocyclic aromatic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a bromomethyl group at the 3-position and a chlorine atom at the 5-position of the pyridine ring, contributing to its reactivity and biological interactions.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Bromomethyl Group : A reactive group that enhances its ability to participate in nucleophilic substitutions.

- Chlorine Atom : This halogen can influence the compound's electronic properties and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a potential kinase inhibitor. Kinases play crucial roles in various cellular processes, including cell signaling, growth, and metabolism. The inhibition of specific kinases has therapeutic implications in cancer treatment.

Key Findings

- Kinase Inhibition : Studies have shown that derivatives of this compound can effectively inhibit kinases such as c-Met and PI3Kα, which are implicated in cancer progression. Molecular docking studies suggest that these compounds can bind to the active sites of these kinases, leading to decreased enzymatic activity.

- Anticancer Properties : Compounds derived from this compound have demonstrated promising results in anticancer assays. Specifically, they have shown efficacy against non-small-cell lung carcinoma and gastric cancer cell lines.

- Synthesis of Derivatives : The bromomethyl group allows for the synthesis of various derivatives through reactions with amines and other nucleophiles, expanding the potential applications of this compound in drug development.

Case Studies and Research Applications

Several studies highlight the biological applications of this compound:

- Inhibition Studies : A study conducted on the inhibition of c-Met showed that derivatives could significantly reduce cell proliferation in cancer models.

- Molecular Docking Analysis : Molecular docking simulations revealed that modifications to the bromomethyl group can enhance binding affinity to target kinases, suggesting pathways for developing more potent inhibitors.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Bromo-2-chloropyridine | Bromine at position 3, chlorine at 2 | Used in different synthetic pathways |

| 5-Bromo-2-chloropyridine | Bromine at position 5, chlorine at 2 | Known for its application in palladium-catalyzed amination |

| 4-Bromo-3-chloropyridine | Bromine at position 4, chlorine at 3 | Exhibits different reactivity patterns |

| 2-Bromo-5-chloropyridine | Bromine at position 2, chlorine at 5 | Less common but still relevant in synthetic chemistry |

The unique combination of substituents in this compound enhances its reactivity profile and biological activity compared to other halogenated pyridines.

Safety Considerations

While exploring its biological activities, it is essential to note safety considerations associated with handling this compound. Due to its halogenated nature, it may pose risks such as skin burns or respiratory irritation . Proper laboratory safety protocols should be followed during synthesis and experimentation.

Propiedades

IUPAC Name |

3-(bromomethyl)-5-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRPKNNXHNFILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302896 | |

| Record name | 3-(Bromomethyl)-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-13-6 | |

| Record name | 3-(Bromomethyl)-5-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.